Cas no 921161-00-4 (2-(dimethylamino)ethyl(1H-imidazol-2-yl)methylamine)

2-(dimethylamino)ethyl(1H-imidazol-2-yl)methylamine structure
921161-00-4 structure
Product Name:2-(dimethylamino)ethyl(1H-imidazol-2-yl)methylamine
CAS No:921161-00-4
MF:C8H16N4
MW:168.239440917969
CID:5235566
PubChem ID:46784334
Update Time:2026-03-08

2-(dimethylamino)ethyl(1H-imidazol-2-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • [2-(Dimethylamino)ethyl](1H-imidazol-2-ylmethyl)amine
    • n1-((1h-Imidazol-2-yl)methyl)-n2,n2-dimethylethane-1,2-diamine
    • 2-(dimethylamino)ethyl(1H-imidazol-2-yl)methylamine
    • Inchi: 1S/C8H16N4/c1-12(2)6-5-9-7-8-10-3-4-11-8/h3-4,9H,5-7H2,1-2H3,(H,10,11)
    • InChI Key: DUIVOIKSLHTFBX-UHFFFAOYSA-N
    • SMILES: C(N(C)C)CNCC1NC=CN=1

2-(dimethylamino)ethyl(1H-imidazol-2-yl)methylamine Pricemore >>

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Additional information on 2-(dimethylamino)ethyl(1H-imidazol-2-yl)methylamine

Introduction to 2-(dimethylamino)ethyl(1H-imidazol-2-yl)methylamine (CAS No. 921161-00-4)

2-(dimethylamino)ethyl(1H-imidazol-2-yl)methylamine, identified by the Chemical Abstracts Service Number (CAS No.) 921161-00-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a unique structural framework combining an imidazole ring with a dimethylaminoethyl side chain, has garnered attention for its potential applications in drug design and development. The presence of both nitrogen-rich heterocycles and amine functionalities makes it a versatile scaffold for synthesizing bioactive molecules.

The compound's structure is characterized by a 1H-imidazol-2-yl moiety, which is a well-known pharmacophore in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The dimethylamino)ethyl group introduces a basic nitrogen atom, enhancing the compound's potential for hydrogen bonding and ionic interactions, which are crucial for binding affinity and selectivity in drug molecules. This combination of features positions 2-(dimethylamino)ethyl(1H-imidazol-2-yl)methylamine as a promising candidate for further exploration in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies have shown that the 1H-imidazol-2-yl ring can engage in π-stacking interactions with aromatic residues in proteins, while the dimethylamino)ethyl group can form salt bridges or hydrogen bonds with acidic or basic residues. These interactions are critical for achieving high binding affinity and selectivity, which are essential for drug efficacy and minimizing side effects.

In the context of drug discovery, 2-(dimethylamino)ethyl(1H-imidazol-2-yl)methylamine has been explored as a building block for designing small-molecule inhibitors targeting various diseases. For instance, its structural motif has been investigated in the development of inhibitors for enzymes involved in cancer metabolism. The imidazole ring has shown promise in disrupting key metabolic pathways, such as glycolysis and glutaminolysis, which are often overactive in tumor cells. Additionally, the basic amine group can be modified to enhance solubility and bioavailability, making it suitable for oral administration.

Another area of interest is the application of 2-(dimethylamino)ethyl(1H-imidazol-2-yl)methylamine in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and interact with neurotransmitter receptors has been explored in preclinical studies. Researchers have hypothesized that its structural features could enable it to modulate neurotransmitter levels or inhibit pathological protein aggregation associated with conditions like Alzheimer's disease and Parkinson's disease. Further investigation into its pharmacokinetic properties and potential side effects is warranted to evaluate its therapeutic potential.

The synthesis of 2-(dimethylamino)ethyl(1H-imidazol-2-yl)methylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions between halogenated imidazole derivatives and diamines, followed by purification steps such as column chromatography or recrystallization. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have improved the efficiency and scalability of these processes, making it more feasible to produce larger quantities of the compound for research purposes.

In conclusion, 2-(dimethylamino)ethyl(1H-imidazol-2-yl)methylamine (CAS No. 921161-00-4) represents a fascinating molecule with diverse applications in pharmaceutical research. Its unique structural features make it a valuable scaffold for designing novel therapeutic agents targeting various diseases. As computational methods and synthetic techniques continue to evolve, the potential for exploring new derivatives and applications of this compound will undoubtedly expand, contributing to advancements in drug discovery and development.

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